Kynuramine dihydrobromide

Übersicht

Beschreibung

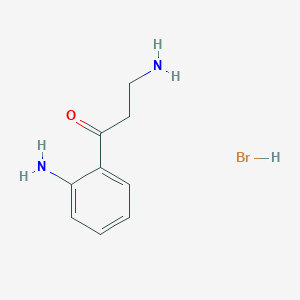

Kynuramine dihydrobromide is a chemical compound with the empirical formula C9H12N2O · 2HBr. It is a derivative of kynuramine, a biogenic amine that plays a significant role in various biochemical processes. This compound is primarily used as a substrate in the study of monoamine oxidase (MAO) activity, which is crucial for understanding the metabolism of neurotransmitters and the development of MAO inhibitors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Kynuramine dihydrobromide can be synthesized through the reaction of kynuramine with hydrobromic acid. The process involves the following steps:

- Dissolution of kynuramine in an appropriate solvent such as ethanol.

- Addition of hydrobromic acid to the solution.

- Crystallization of the product by cooling the reaction mixture.

- Filtration and drying of the crystalline this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced crystallization and purification techniques.

Analyse Chemischer Reaktionen

Enzymatic Oxidation by Monoamine Oxidases

Kynuramine dihydrobromide serves as a substrate for MAO-A and MAO-B , leading to oxidative deamination. The reaction produces 4-hydroxyquinoline (4-HQ) , a fluorescent metabolite detectable at 380 nm .

Key Reaction Steps:

-

Oxidative Deamination :

MAO catalyzes the removal of the amine group, forming an aldehyde intermediate.

-

Fluorogenic Detection :

4-HQ fluorescence quantifies MAO activity, with distinct kinetic parameters for MAO isoforms .

| Parameter | MAO-A | MAO-B |

|---|---|---|

| Vₘₐₓ (nmol/min/mg) | 10.2 ± 0.2 | 7.35 ± 0.69 |

| Kₘ (μM) | 13.1 ± 0.7 | 18.9 ± 3.1 |

| IC₅₀ (Inhibitors) | 0.5–15 μM (varies) | 1–20 μM (varies) |

Reaction Pathway:

-

Oxidative Coupling :

Reacts with N-acyl dopamine derivatives in MeOH/AcOH (2:1) with CeCl₃·7H₂O and Ag₂O as catalysts.

-

Iminoquinone Formation :

Further oxidation with Ag₂O converts aminophenol intermediates to iminoquinones .

| Reagent/Condition | Role | Yield Range |

|---|---|---|

| CeCl₃·7H₂O (0.15 equiv) | Lewis acid catalyst | 6–20% |

| Ag₂O (2 equiv) | Oxidizing agent | 13–79% |

| MeOH/AcOH (2:1) | Solvent system | — |

3.2. Functionalization:

-

Amide Derivatives : Reacts with acyl chlorides (e.g., dihydrocinnamoyl chloride) to form N-acyl analogues (43–88% yield) .

-

Demethylation : BBr₃-mediated cleavage of methoxy groups (75–98% yield) .

DNA-Binding Activity

Pyridoacridine derivatives synthesized from this compound intercalate into DNA, displacing ethidium bromide in fluorescence assays. Binding constants (Kₐₚₚ) range from 1.2 × 10⁵ M⁻¹ to 3.8 × 10⁶ M⁻¹ , correlating with antitumor potency .

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Neurochemical Research

Kyn-DHBr plays a significant role in studying neurotransmitter metabolism, particularly through its interactions with monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Research indicates that Kyn-DHBr can serve as a substrate for MAO, allowing scientists to investigate enzyme kinetics and substrate specificity.

Case Study: Enzymatic Activity

- Objective : To understand the kinetics of Kyn-DHBr as a substrate for MAO.

- Method : A Michaelis-Menten model was employed to analyze the enzymatic reaction rates.

- Findings : Kyn-DHBr demonstrated distinct kinetic parameters that provide insights into MAO's function in neurotransmitter regulation .

Kynurenine Pathway Exploration

Kyn-DHBr is integral to exploring the kynurenine pathway, which is implicated in various neurological disorders. By utilizing Kyn-DHBr, researchers can screen potential drug candidates targeting this pathway, offering new therapeutic strategies for conditions such as depression and neurodegeneration.

Research Findings

- Studies have shown that modulation of the kynurenine pathway can influence neuroinflammation and neuroprotection .

- Elevated levels of kynurenine metabolites have been associated with neurological complications in diseases like malaria, highlighting the clinical relevance of this pathway .

Cancer Research

Emerging evidence suggests that Kyn-DHBr may possess antitumor properties. Its ability to bind DNA and influence cellular processes makes it a candidate for further investigation in cancer biology.

Case Study: Antitumor Evaluation

- Objective : To evaluate the antitumor effects of Kyn-DHBr.

- Method : In vitro assays were conducted to assess its impact on cancer cell lines.

- Results : Kyn-DHBr exhibited cytotoxic effects on specific tumor cells, suggesting its potential as an anticancer agent .

Biochemical Assays

The fluorescent properties of Kyn-DHBr allow it to be utilized in various biochemical assays. These assays are essential for studying enzyme kinetics and mechanisms related to amine metabolism.

Application Examples

- Kyn-DHBr has been used in assays to monitor the activity of plasma amine oxidases, providing insights into their role in metabolic pathways .

Comparative Analysis with Related Compounds

Kyn-DHBr shares structural similarities with other compounds in the kynurenine pathway. Understanding these relationships can enhance research into their collective roles in biological processes.

| Compound Name | Structural Similarities | Unique Features |

|---|---|---|

| Kynuramine | Base structure | Precursor to kynuramine dihydrobromide |

| Tryptamine | Indole structure | Direct precursor |

| 5-Hydroxytryptamine | Indole structure | Key neurotransmitter |

| Serotonin | Indole structure | Regulates mood |

Wirkmechanismus

Kynuramine dihydrobromide exerts its effects primarily through its interaction with monoamine oxidase enzymes. The compound is oxidized by MAO A and MAO B, leading to the formation of 4-hydroxyquinoline. This reaction is crucial for studying the activity and inhibition of these enzymes, which are involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.

Vergleich Mit ähnlichen Verbindungen

Serotonin: Another substrate for monoamine oxidase, involved in neurotransmitter metabolism.

Dopamine: Also metabolized by monoamine oxidase, playing a key role in neurological functions.

Phenylethylamine: A substrate for MAO B, used in similar biochemical studies.

Uniqueness: Kynuramine dihydrobromide is unique due to its specific interaction with both MAO A and MAO B, making it a versatile tool for studying the kinetics and inhibition of these enzymes. Its ability to produce 4-hydroxyquinoline as a measurable product further enhances its utility in biochemical assays.

Eigenschaften

IUPAC Name |

3-amino-1-(2-aminophenyl)propan-1-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.BrH/c10-6-5-9(12)7-3-1-2-4-8(7)11;/h1-4H,5-6,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPVVZSYBUIDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCN)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585195 | |

| Record name | 3-Amino-1-(2-aminophenyl)propan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304-47-2 | |

| Record name | 3-Amino-1-(2-aminophenyl)propan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.